12-Hydroxyoctadecanoate
Description
Historical Context and Early Research on Hydroxy Fatty Acids
Hydroxy fatty acids (HFAs) are a distinct class of lipids characterized by a hydroxyl group on their aliphatic chain. mdpi.com The scientific exploration of these compounds dates back to at least 1926, when poly(3-hydroxybutyric acid) was identified. gerli.com The discovery of fatty acid hydratases in the early 1960s, enzymes that catalyze the formation of HFAs from unsaturated fatty acids, marked a significant step in understanding their biological synthesis. nih.govresearchgate.net
12-Hydroxyoctadecanoic acid (12-HSA), the parent acid of 12-hydroxyoctadecanoate, has long been accessible to researchers primarily through the chemical modification of castor oil. cofcointernational.com Castor oil is rich in ricinoleic acid (12-hydroxy-cis-9-octadecenoic acid). cofcointernational.com The hydrogenation of ricinoleic acid yields the saturated 12-hydroxystearic acid, making it a readily available HFA for early studies. cofcointernational.comsmolecule.com Early research focused on the physical and chemical properties of HFAs, including their synthesis and reactions. aocs.org
Significance of this compound in Contemporary Biochemical and Lipid Research
In modern research, this compound and its parent acid are recognized for their diverse applications and biological relevance. The compound serves as a crucial building block in the synthesis of more complex molecules, such as copolyesters, creating environmentally benign elastomers. researchgate.net It is also a key component in the formation of fatty acid esters of hydroxy fatty acids (FAHFAs), a class of lipids noted for their anti-diabetic and anti-inflammatory properties. acs.org
The unique properties of 12-HSA make it an effective organogelator, a molecule capable of gelling organic liquids at low concentrations. chemsrc.com This characteristic is being explored for applications in controlled drug delivery systems for lipophilic compounds. nih.gov Furthermore, this compound is utilized as a reagent in biochemical assays and its interactions with biological systems, such as its metabolism by gut microbiota, are active areas of investigation. evitachem.comnih.gov Its derivatives are also studied for their potential in treating metabolic disorders and inflammation. evitachem.com
Classification and Structural Relationships within Hydroxy Fatty Acids
Hydroxy fatty acids are systematically classified based on several key structural features:
Position of the Hydroxyl Group: The location of the -OH group along the carbon chain is a primary classifier, denoted by a number (e.g., 12-hydroxy) or Greek letters (e.g., α- for position 2, β- for position 3, or ω for the terminal carbon). mdpi.comgerli.com
Number of Hydroxyl Groups: HFAs can be mono-, di-, or poly-hydroxylated. mdpi.com
Nature of the Carbon Chain: The aliphatic chain can be saturated (containing no double bonds) or unsaturated (containing one or more double bonds). gerli.com
Following this classification, this compound is the conjugate base of 12-hydroxyoctadecanoic acid, a saturated, long-chain, monohydroxy fatty acid. nih.govhmdb.ca It belongs to the broader category of fatty acyls. iarc.fr
The specific properties and functions of this compound are best understood when compared with its isomers and related fatty acids. Its primary structural isomer is defined by the different placement of the hydroxyl group along the 18-carbon stearic acid backbone. A closely related lipid is ricinoleic acid, which shares the 18-carbon chain and the C-12 hydroxyl group but is distinguished by a cis double bond at the C-9 position. aocs.org
| Compound | Molecular Formula | Key Structural Difference from 12-Hydroxyoctadecanoic Acid | Significance of Difference |
|---|---|---|---|
| 12-Hydroxyoctadecanoic Acid | C18H36O3 | - (Reference Compound) | Saturated chain; hydroxyl at C-12. hmdb.ca |
| Ricinoleic Acid | C18H34O3 | Contains a cis double bond at the C-9 position. aocs.org | The unsaturation affects physical properties and biological activity; it is a known pro-inflammatory agent in some contexts, unlike its saturated counterpart. nih.govnih.gov |
| 2-Hydroxyoctadecanoic Acid (α-Hydroxystearic acid) | C18H36O3 | Hydroxyl group is at the C-2 (alpha) position. gerli.com | Found as components of sphingolipids in animal and plant tissues, particularly in the brain. mdpi.comgerli.com |
| 10-Hydroxyoctadecanoic Acid | C18H36O3 | Hydroxyl group is at the C-10 position. researchgate.net | Positional isomers exhibit different physical properties and are used to study the substrate specificity of enzymes like fatty acid hydratases. researchgate.net |
| Oleic Acid | C18H34O2 | Lacks a hydroxyl group; contains a cis double bond at C-9. | A common monounsaturated fatty acid in nature; its lack of a hydroxyl group results in vastly different chemical reactivity and biological roles compared to HFAs. nih.gov |
The biological and chemical functionality of this compound is dictated by its specific molecular architecture.
Carboxylic Acid Group: The carboxyl group (-COOH) is the defining feature of all fatty acids. In its deprotonated, anionic form (-COO⁻), known as this compound, it is the major species at physiological pH 7.3. nih.gov This group is a key site for forming esters and metal salts. evitachem.com
18-Carbon Saturated Chain: The long, hydrophobic aliphatic tail makes the molecule practically insoluble in water but soluble in many organic solvents. hmdb.casolubilityofthings.com This feature is fundamental to its role in lipid structures and as an organogelator. chemsrc.com
Hydroxyl Group at Carbon-12: The position of the hydroxyl group is critical. It is a site for secondary reactions, such as esterification, to form FAHFAs and polyesters. researchgate.netacs.orgevitachem.com This hydroxyl group introduces polarity to the otherwise nonpolar chain, influencing its self-assembly, solubility, and interactions with enzymes and other biological molecules. evitachem.comsolubilityofthings.com The progressive downfield shift in NMR spectra of the proton attached to the hydroxyl-bearing carbon as its distance from the carboxyl group increases is a key analytical feature used to distinguish positional isomers. aocs.org
Stereochemistry: The C-12 carbon is a chiral center, meaning this compound can exist as two different stereoisomers: (R)-12-hydroxyoctadecanoate and (S)-12-hydroxyoctadecanoate. This stereospecificity can be crucial for biological recognition, as enzymes often exhibit high selectivity for one isomer over the other. nih.gov
| Structural Feature | Description | Functional Significance |
|---|---|---|
| Parent Compound | 12-Hydroxyoctadecanoic acid | Also known as 12-Hydroxystearic acid (12-HSA). nih.gov |
| Molecular Formula | C18H36O3 | Indicates a saturated fatty acid with 18 carbons and an additional oxygen atom from the hydroxyl group. hmdb.ca |
| IUPAC Name | This compound | Systematic name defining the structure. nih.gov |
| Functional Groups | Carboxylate (-COO⁻) and Hydroxyl (-OH) | The carboxylate is key for forming salts and esters. evitachem.com The hydroxyl group at C-12 allows for secondary reactions and influences physical properties like gelling. chemsrc.comevitachem.com |
| Chirality | Chiral center at C-12 | Exists as (R) and (S) enantiomers, which can have different biological activities. nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
12-hydroxyoctadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQISTXYYBZJSJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCCCCCC(=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35O3- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Enzymatic Pathways of 12 Hydroxyoctadecanoate
De Novo Biosynthesis Mechanisms
De novo biosynthesis refers to the synthesis of complex molecules from simple precursors. In biological systems, 12-hydroxyoctadecanoate is typically derived from the modification of existing fatty acids rather than being built from the ground up with the hydroxyl group already in place.
The primary precursor for the synthesis of saturated this compound is stearic acid (octadecanoic acid). However, the more common and industrially relevant pathway involves an unsaturated precursor, oleic acid (cis-9-octadecenoic acid). Enzymatic hydroxylation of oleic acid at the C-12 position yields ricinoleic acid (12-hydroxy-cis-9-octadecenoic acid). mdpi.com Ricinoleic acid is the major fatty acid component of castor oil. aocs.org Subsequent chemical hydrogenation of the double bond in ricinoleic acid produces the saturated 12-hydroxyoctadecanoic acid. chemicalbook.com
In biotechnological contexts, other fatty acids can also serve as substrates for engineered enzymes to produce hydroxy fatty acids. For instance, dodecanoic acid (a 12-carbon fatty acid) has been used as a substrate to produce ω-hydroxy dodecanoic acid (12-hydroxydodecanoic acid) via whole-cell biocatalysis. researchgate.netnih.gov
The introduction of a hydroxyl group onto a fatty acid chain is primarily accomplished by two main classes of enzymes: hydroxylases (often Cytochrome P450 monooxygenases) and hydratases.
Cytochrome P450 enzymes (CYPs) are a superfamily of heme-containing monooxygenases that catalyze the oxidation of a wide range of substrates, including fatty acids. wikipedia.org They function as the terminal oxidase in electron transfer chains, requiring a protein partner like NADPH-cytochrome P450 reductase to deliver electrons from cofactors such as NADPH. wikipedia.org
The catalytic cycle involves the binding of the fatty acid substrate, reduction of the heme iron, binding of molecular oxygen, and a second electron transfer, which leads to the formation of a highly reactive iron-oxo species (Compound I). This species abstracts a hydrogen atom from the substrate, followed by the "oxygen rebound" mechanism to form the hydroxylated product. wikipedia.org
The enzyme responsible for converting oleic acid to ricinoleic acid is a 12-hydroxylase , a type of P450 enzyme. mdpi.com Furthermore, engineered P450s are central to biotechnological production. For example, enzymes from the CYP153A family are known for their high regioselectivity in hydroxylating the terminal (ω) carbon of fatty acids. A chimeric protein, fusing the monooxygenase CYP153A from Marinobacter aquaeloei with the reductase domain of P450 BM3, has been successfully used for the ω-hydroxylation of C12 fatty acids. researchgate.netnih.gov
Table 1: Examples of Cytochrome P450 Enzymes in Fatty Acid Hydroxylation
| Enzyme Family | Example Enzyme | Substrate(s) | Product(s) | Biological Context/Application |
| P450 Hydroxylase | Oleate 12-hydroxylase | Oleic acid | Ricinoleic acid | Natural synthesis in plants (e.g., castor bean) mdpi.com |
| CYP153A | CYP153A from Marinobacter aquaeloei | Dodecanoic acid (C12) | 12-hydroxydodecanoic acid | Biotechnological production of ω-hydroxy fatty acids researchgate.netnih.gov |
| CYP52 | CYP52 family enzymes | Alkanes, Fatty acids | ω-hydroxy fatty acids | Yeast-based production platforms nih.gov |
| CYP4F | CYP4F11, CYP4F12 | 3-hydroxystearate | ω-hydroxylated 3-OHDCA precursors | Human fatty acid metabolism nih.gov |
Fatty acid hydratases (EC 4.2.1.53) catalyze the stereospecific addition of a water molecule to a non-activated carbon-carbon double bond of an unsaturated fatty acid. mdpi.commdpi.com These enzymes typically contain a flavin adenine (B156593) dinucleotide (FAD) cofactor. mdpi.com
While hydratases are crucial for producing hydroxy fatty acids, their regioselectivity differs from that required for this compound synthesis from common C18 fatty acids. The most well-characterized reaction is the conversion of oleic acid (with a double bond at C-9) to 10-hydroxystearic acid (10-HSA) . mdpi.comnih.govresearchgate.net Similarly, linoleic acid is converted to 10-hydroxy-12(Z)-octadecenoic acid. nih.govgsartor.org Therefore, hydratases are not the primary enzymes involved in the synthesis of the 12-hydroxy isomer from oleic or stearic acid but are key in producing other valuable hydroxy fatty acids like 10-HSA. mdpi.comgsartor.org
Table 2: Common Reactions Catalyzed by Fatty Acid Hydratases
| Enzyme Source | Substrate | Primary Product | Reference(s) |
| Stenotrophomonas maltophilia | Oleic acid | 10-hydroxystearic acid (10-HSA) | mdpi.comnih.gov |
| Lactobacillus plantarum | Linoleic acid | (S)-10-hydoxy-cis-12-octadecenoic acid | mdpi.com |
| Nocardia cholesterolicum | Linoleic acid | 10-hydroxy-12(Z)-octadecenoic acid | gsartor.org |
| Flavobacterium DS5 | Linoleic acid | 10-hydroxy-12(Z)-octadecenoic acid | gsartor.org |
Transcriptional Control : The genes encoding the necessary enzymes (e.g., P450s) are placed under the control of inducible promoters. For example, an L-rhamnose-inducible expression system can be used in E. coli to trigger enzyme production at the optimal time in the fermentation process. nih.gov
Cofactor Availability : P450-catalyzed reactions are dependent on reducing equivalents, typically from NADPH. Engineering the host's central metabolism to increase the NADPH pool can enhance the efficiency of the hydroxylation reaction.
Substrate Transport : The efficiency of fatty acid uptake into the cell can be a limiting factor. Co-expression of outer membrane transport proteins, such as AlkL, has been shown to improve substrate transfer into the cell and significantly increase product titers. researchgate.net
Key Enzymatic Transformations and Catalytic Cycles
Role of Cytochrome P450 Enzymes in Hydroxylation
Biotechnological and Chemoenzymatic Synthesis for Research Applications
The limitations and complexities of purely chemical synthesis have driven the development of biotechnological and chemoenzymatic routes to produce this compound and related compounds for research and industrial use. scielo.brchemrxiv.org
Biotechnological synthesis typically relies on engineered microorganisms, or "whole-cell biocatalysts," to perform specific enzymatic transformations. wur.nl Yeasts like Yarrowia lipolytica and bacteria like Escherichia coli are common hosts. nih.govresearchgate.net These microbes are engineered to express heterologous enzymes, such as P450 monooxygenases, that can hydroxylate fatty acids. nih.gov A key challenge in these systems is often low substrate solubility and potential product toxicity, which can be mitigated by implementing two-phase aqueous-organic reaction systems that continuously extract the product from the cells. researchgate.net
Chemoenzymatic synthesis integrates the high selectivity of biocatalysis with the efficiency of traditional chemical reactions. scielo.br A typical chemoenzymatic route to this compound involves two main steps:
Biocatalytic Hydroxylation : Oleic acid is converted to ricinoleic acid using a 12-hydroxylase enzyme in an engineered microbial host.
Chemical Hydrogenation : The double bond in the resulting ricinoleic acid is saturated using a chemical catalyst (e.g., nickel) to yield 12-hydroxyoctadecanoic acid.
This combined approach leverages the enzyme's ability to perform a difficult regioselective hydroxylation under mild conditions, followed by a robust chemical step to complete the synthesis. Furthermore, enzymes are used in subsequent steps as well; for example, lipases from Candida antarctica are employed to polymerize methyl 12-hydroxystearate into sustainable polyesters and elastomers. researchgate.netrug.nl
Microbial Production Systems and Engineered Pathways
Microorganisms provide a versatile platform for the synthesis of this compound, either through the biotransformation of precursors or via de novo synthesis from simple carbon sources using metabolically engineered strains.
Research has demonstrated the capability of wild-type bacterial isolates to modify 12-hydroxyoctadecanoic acid. For instance, a strain of Bacillus cereus (strain 50) can transform 12-hydroxyoctadecanoic acid into 12-hydroxyoctadecanamide. ebi.ac.ukresearchgate.netdntb.gov.ua When cultivated aerobically in a yeast extract medium, this bacterium achieves yields of the amide product of 9.1% after two days and 21.5% after five days. researchgate.net Another isolate, Bacillus sp. U88, hydroxylates 12-hydroxyoctadecanoic acid further to produce a mixture of 12,15-, 12,16-, and 12,17-dihydroxyoctadecanoic acids. researchgate.net
Metabolic engineering has enabled the production of this compound directly from glucose in hosts like Escherichia coli. One strategy involves engineering an E. coli strain to first efficiently synthesize free fatty acids (FFAs). unl.edu This is achieved by co-expressing acetyl-CoA carboxylase (ACCase) and a leadless acyl-CoA thioesterase ('TesA), while simultaneously knocking out the endogenous acyl-CoA synthetase (FadD) to prevent FFA degradation. unl.edumdpi.com The introduction of a fatty acid hydroxylase, specifically the cytochrome P450 enzyme CYP102A1 from Bacillus megaterium, into this FFA-overproducing strain facilitates the hydroxylation of C18 fatty acids to produce compounds including 12-hydroxyoctadecanoic acid. unl.edu In a fed-batch fermentation process, this engineered strain successfully produced up to 548 mg/L of total hydroxy fatty acids (HFAs), of which 12-hydroxyoctadecanoic acid was a major constituent. unl.edumdpi.com
Table 1: Examples of Microbial Systems for this compound Transformation and Synthesis
| Microorganism | System Type | Key Enzyme(s) | Substrate(s) | Product(s) | Reported Titer/Yield | Reference |
|---|---|---|---|---|---|---|
| Bacillus cereus 50 | Biotransformation (Wild-Type) | Native amidase/amidase-like enzymes | 12-Hydroxyoctadecanoic acid | 12-Hydroxyoctadecanamide | 21.5% yield after 5 days | researchgate.net |
| Bacillus sp. U88 | Biotransformation (Wild-Type) | Native hydroxylases | 12-Hydroxyoctadecanoic acid | 12,15-, 12,16-, 12,17-Dihydroxyoctadecanoic acids | 7.1% yield (12,16-isomer) after 5 days | researchgate.net |
| Engineered Escherichia coli | De Novo Synthesis (Engineered) | 'TesA, ACCase, CYP102A1 (from B. megaterium) | Glucose | 12-Hydroxyoctadecanoic acid (as part of a HFA mixture) | 548 mg/L total HFAs in fed-batch fermentation | unl.edumdpi.com |
Metabolic Fate and Catabolism of 12 Hydroxyoctadecanoate
Pathways of Degradation and Turnover in Biological Systems
The degradation of 12-hydroxyoctadecanoate primarily follows established routes for fatty acid catabolism, with modifications to accommodate its hydroxyl group.
The principal metabolic pathway for fatty acids, including this compound, is beta-oxidation. europa.eu This process occurs within the mitochondria and peroxisomes, where the fatty acid chain is sequentially shortened by two carbon units, producing acetyl-CoA, FADH2, and NADH. pressbooks.pub For long-chain fatty acids like this compound, transport across the mitochondrial membrane is facilitated by the carnitine shuttle. pressbooks.pub
The presence of a hydroxyl group on the 12th carbon of octadecanoic acid introduces a structural feature that may require specific enzymatic action during beta-oxidation. While the core process of cleaving two-carbon units continues, the hydroxylated intermediate may be handled differently by the enzymatic machinery. pressbooks.pub Alternative oxidative pathways, such as omega-oxidation, can also occur, particularly at high concentrations of the fatty acid. europa.eu Omega-oxidation involves the oxidation of the terminal methyl group, creating a dicarboxylic acid that can then undergo beta-oxidation from both ends. nih.gov
To facilitate elimination from the body, less polar compounds like this compound can be made more water-soluble through conjugation. europa.eu This process involves the attachment of polar molecules, such as glucuronic acid or sulfate, to the fatty acid. europa.eu The resulting conjugated molecule is more readily excreted in urine. europa.eu The hydroxyl group of this compound provides a potential site for this conjugation to occur. google.com
Derivatization is another metabolic strategy. For instance, microbial transformation of 12-hydroxyoctadecanoic acid by Bacillus cereus can yield 12-hydroxyoctadecanamide. ebi.ac.uk This transformation highlights the diverse metabolic capabilities of different biological systems in modifying this fatty acid.
Beta-Oxidation and Chain Shortening Mechanisms
Enzymes Involved in this compound Metabolism
A variety of enzymes are responsible for the breakdown and transformation of this compound. These can be broadly categorized as hydrolytic and oxidative enzymes.
Hydrolytic enzymes, or hydrolases, are a class of enzymes that use water to break down chemical bonds. labinsights.nl In the context of this compound metabolism, esterases play a key role. Bile salt-activated lipase (B570770) (BAL), also known as carboxyl ester lipase, is a type of esterase that can hydrolyze fatty acid esters of hydroxy fatty acids. uniprot.org It catalyzes the hydrolysis of esters like 12-(9Z-octadecenoyloxy)-octadecanoate to yield this compound and (9Z)-octadecenoate. uniprot.org
Lipases, a subclass of esterases, are crucial for the breakdown of lipids. researchgate.netdoubtnut.com They can be utilized in the synthesis and degradation of polyesters derived from hydroxy fatty acids, demonstrating their role in both building up and breaking down molecules related to this compound. wiley.comresearchgate.netgoogle.com The hydrolytic activity of these enzymes is essential for releasing the fatty acid from more complex lipid structures, making it available for further catabolism. nih.govnih.gov
Oxidative enzymes are critical for modifying the chemical structure of this compound, often as a prelude to or part of the degradation process. tandfonline.com Cytochrome P450 enzymes, a large family of monooxygenases, are significantly involved in fatty acid metabolism. uniprot.org Specifically, members of the CYP4F subfamily, such as CYP4F2 and CYP4F11, are known to catalyze the omega-oxidation of fatty acids. nih.govuniprot.org This process can convert this compound into a dihydroxyoctadecanoate, increasing its polarity. uniprot.org
Lipoxygenases (LOXs) are another group of oxidative enzymes that can act on fatty acids, producing a variety of bioactive lipid mediators. nih.gov While their direct action on this compound is not extensively detailed, their role in oxidizing similar fatty acids suggests a potential involvement in its metabolic transformation. nih.gov
Mechanistic Insights into the Biological Roles of 12 Hydroxyoctadecanoate in Cellular and Molecular Processes
Role in Intracellular Signaling Pathways
12-Hydroxyoctadecanoate (12-HSA), a hydroxylated fatty acid, is involved in various intracellular signaling pathways, influencing cellular responses through its interactions with specific receptors and its participation in complex signaling networks.
Interaction with Lipid Receptors and Nuclear Receptors (e.g., PPARs)
12-HSA has been identified as an agonist for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism. mdpi.comnih.gov Specifically, 12-HSA can activate PPARα. nih.govnih.gov Upon activation by ligands like 12-HSA, PPARs form a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences to regulate the transcription of target genes. mdpi.com
Research comparing different regioisomers of hydroxystearic acid has shown that while 10-HSA is the most potent PPARα agonist, 12-HSA also demonstrates activity, albeit to a lesser extent. nih.govresearchgate.net One study reported a 4.9-fold induction of PPARα activity by 12-HSA. nih.govnih.gov The interaction involves the carboxylic acid moiety of 12-HSA forming hydrogen bonds with key amino acid residues within the PPARα ligand-binding pocket, which stabilizes the active conformation of the receptor. researchgate.net This interaction is fundamental for the subsequent recruitment of coactivators and the initiation of transcriptional activity. researchgate.netuniprot.org
The activation of PPARs by fatty acids and their derivatives is a key mechanism by which cells sense lipid levels and modulate gene expression to maintain metabolic homeostasis. mdpi.com
Modulation of G Protein-Coupled Receptor (GPCR) Signaling
G Protein-Coupled Receptors (GPCRs) are a large family of transmembrane proteins that detect a wide range of extracellular signals and activate intracellular signaling pathways. nih.govwikipedia.org Upon ligand binding, GPCRs undergo a conformational change that allows them to activate heterotrimeric G proteins, leading to the dissociation of the Gα and Gβγ subunits. wikipedia.orgbiomolther.org These subunits then modulate the activity of downstream effector proteins, such as adenylyl cyclase and phospholipase C, initiating a cascade of intracellular events. biomolther.orgnih.gov
While direct modulation of specific GPCRs by 12-HSA is an area of ongoing research, fatty acids and their derivatives are known to act as ligands for a subset of GPCRs, often referred to as fatty acid receptors. mdpi.com The activation of these receptors can influence a variety of physiological processes. mdpi.comcecam.org
Participation in Eicosanoid-Related Signaling Networks
Eicosanoids are a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, such as arachidonic acid. ebi.ac.uk They are involved in a wide array of physiological processes, including inflammation and immunity. nih.gov The metabolic pathways that produce eicosanoids can also generate other bioactive lipid mediators. ashpublications.org
12/15-lipoxygenase (12/15-LOX) is an enzyme that can metabolize unsaturated fatty acids, leading to the production of various bioactive lipids, including some hydroxyeicosatetraenoic acids (HETEs) and hydroxyoctadecadienoic acids (HODEs). ashpublications.org These lipid mediators can, in turn, activate signaling pathways, including those involving PPARs, to modulate gene transcription. ashpublications.org Although 12-HSA is a saturated fatty acid, its structural similarity to these signaling molecules suggests potential cross-talk and integration into these complex lipid signaling networks that regulate cellular function. nih.gov
Impact on Fundamental Cellular Functions
12-HSA has been shown to influence key cellular processes, including cell growth, differentiation, and the dynamics of cellular membranes and lipid balance.
Modulation of Cellular Growth and Differentiation
Cellular growth involves an increase in cell size, while proliferation refers to the increase in cell number through division. telight.eu Differentiation is the process by which a less specialized cell becomes a more specialized one. telight.eu These processes are tightly regulated and crucial for tissue development and homeostasis. telight.eumdpi.com
Studies have demonstrated that hydroxystearic acids can influence these fundamental cellular activities. For instance, research on different hydroxystearic acid isomers has shown that they can impact the proliferation and differentiation of various cell types. researchgate.net While some studies have focused on the anti-proliferative effects of other isomers like 9-hydroxystearic acid in cancer cells, the broader effects of 12-HSA on cell growth and differentiation are an active area of investigation. researchgate.net For example, in primary human fibroblasts, 12-HSA was found to have no statistical effect on collagen type I levels, a marker associated with fibroblast activity and differentiation, in contrast to other isomers like 10-HSA which showed a significant increase. nih.govnih.gov However, both 10-HSA and 12-HSA were found to modify the intracellular collagen proteome of fibroblasts, with significant increases in collagen alpha-1 (VI) and alpha-3 (VI) proteins. nih.govresearchgate.net
The balance between cell proliferation and differentiation is critical, and disruptions can lead to various pathological conditions. telight.eunih.gov The ability of fatty acids like 12-HSA to interact with signaling pathways such as those mediated by PPARs suggests a mechanism by which they can influence these cellular decisions. regimenlab.com
Influence on Membrane Dynamics and Lipid Homeostasis
Cellular membranes are dynamic structures composed primarily of a lipid bilayer, which provides a selectively permeable barrier and a platform for various cellular processes. nih.gov The composition and organization of lipids within the membrane are critical for its function and are tightly regulated through lipid homeostasis. nih.gov
Within a cellular context, the incorporation of modified fatty acids can alter membrane fluidity and the formation of lipid domains. nih.gov These changes in the biophysical properties of the membrane can, in turn, affect the function of membrane-bound proteins and signaling complexes. nih.gov Furthermore, as a fatty acid, 12-HSA is a component of the cellular lipid pool and can be incorporated into more complex lipids or be utilized in metabolic pathways, thereby directly participating in lipid homeostasis. regimenlab.com For example, 12-HSA has been shown to be effective in accelerating skin barrier repair, a process intrinsically linked to lipid homeostasis in the epidermis. regimenlab.com
Table of Research Findings on this compound's Biological Roles
| Biological Role | Key Finding | Model System | Citation |
| PPARα Activation | 12-HSA induced a 4.9-fold increase in PPARα activity. | In vitro assay | nih.govnih.gov |
| Collagen Synthesis | No significant statistical effect on collagen type I levels was observed. | Primary human fibroblasts | nih.govnih.gov |
| Collagen Proteome | Modified the intracellular fibroblast collagen proteome, increasing collagen alpha-1 (VI) and alpha-3 (VI) proteins. | Primary human fibroblasts | nih.govresearchgate.net |
| Skin Barrier Repair | Achieved 90% barrier repair at 8 hours in an in vitro model. | In vitro skin model | regimenlab.com |
Effects on Cellular Stress Responses (e.g., Oxidative Stress)
This compound, more commonly known as 12-hydroxystearic acid (12-HSA), has demonstrated varied effects on cellular stress responses, particularly in the context of oxidative stress. The cellular response appears to be highly dependent on the biological system and the nature of the stressor.
In dermatological models, 12-HSA exhibits protective and anti-oxidative properties. A study using pigmented living skin equivalents found that 12-HSA could ameliorate the negative consequences of topical stressors designed to mimic environmental pollutants. nih.gov Specifically, 12-HSA was effective against damage induced by squalene (B77637) monohydroperoxides, a product of sebum peroxidation, through mechanisms that include enhancing the skin barrier, providing anti-inflammatory effects, and exerting anti-oxidative actions. nih.govwcd2019milan-dl.org This suggests a role for 12-HSA in mitigating oxidative damage on the skin surface.
Conversely, an in vitro study on isolated rat liver mitochondria reported a different effect. In this system, 12-HSA was found to interfere with oxidative phosphorylation, the primary process of cellular energy production. cir-safety.org The study indicated that the compound uncoupled this process and led to mitochondrial damage, which represents a pro-stress outcome. cir-safety.org
Furthermore, derivatives of 12-HSA have been shown to be potent modulators of cellular antioxidant pathways. An ester of 12-HSA and eicosapentaenoic acid (EPA), known as 12-EPAHSA, was identified as a strong activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.gov Nrf2 is a critical transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes. nih.govencyclopedia.pub Treatment with 12-EPAHSA led to an increase in the expression of Nrf2-dependent antioxidant enzymes and was shown to inhibit the oxidation of lipid droplets. nih.gov Interestingly, 12-HSA by itself was not found to be a significant activator of Nrf2 in the same study, highlighting the importance of its chemical form. nih.gov
Table 1: Summary of Research Findings on 12-HSA and Cellular Stress
| Study Context | Stressor | Observed Effect of 12-HSA | Reference |
|---|---|---|---|
| Pigmented Living Skin Equivalents | Squalene Monohydroperoxides | Protective (Anti-oxidative, Anti-inflammatory) | nih.govwcd2019milan-dl.org |
| Isolated Rat Liver Mitochondria | N/A (Direct Application) | Mitochondrial damage, uncoupling of oxidative phosphorylation | cir-safety.org |
Interactions with Microbial Systems (e.g., Biofilm Formation)
This compound has been identified as a significant signaling molecule in the microbial world, particularly in mediating interspecies communication and regulating biofilm formation. nih.govnih.gov Biofilms are structured communities of microorganisms encased in a self-produced matrix, and their formation is a critical process in microbial survival and pathogenesis.
Research has shown that 12-HSA, isolated from a mixed microbial culture derived from wheatgrass, can function as an interspecies signaling factor. nih.govnih.gov Its effects on biofilm formation are not universal but are highly dependent on the bacterial species, the concentration of the compound, and environmental conditions such as temperature. nih.gov For instance, in a study involving several marine bacterial strains, 12-HSA was found to strongly promote biofilm formation in some species while having little to no effect on others. nih.gov This differential regulation suggests that its mechanism of action is specific and not due to non-specific effects like changes in membrane fluidity. nih.gov
In studies with Escherichia coli, 12-HSA demonstrated a dose-dependent modulation of biofilm formation. cuny.edu At higher concentrations (e.g., 200 µg/ml), it inhibited biofilm development, whereas at lower concentrations (e.g., 25 µg/ml), it resulted in a slight promotion of biofilm biomass. cuny.edu Notably, these effects occurred without impacting the growth of planktonic (free-swimming) cells, indicating a specific action on the biofilm lifecycle. cuny.edu The stereochemistry of the molecule also appears to be important; a racemic mixture of (R)- and (S)-12-HSA showed a more pronounced inhibitory effect on E. coli biofilm than the (R)-isomer alone. cuny.edu
Table 2: Effects of this compound on Bacterial Biofilm Formation
| Bacterial Species | Concentration | Temperature (°C) | Effect on Biofilm | Reference |
|---|---|---|---|---|
| Alteromonas oceani (Strain SD3) | 25-200 µg/mL | 19 | Strong Promotion | nih.gov |
| Alteromonas oceani (Strain SD8) | 25-200 µg/mL | 19 & 27 | No significant effect | nih.gov |
| Alteromonas oceani (Strain SD9) | 25-200 µg/mL | 27 | Strong Promotion | nih.gov |
| Escherichia coli BL21 | 200 µg/mL | N/A | Inhibition (~48% for racemic, ~29% for R-isomer) | cuny.edu |
Molecular Mechanisms of Action
Direct Interaction with Target Proteins and Enzymes
Evidence suggests that this compound can exert its biological effects through direct interaction with specific intracellular proteins. One of the identified targets is the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in the regulation of lipid metabolism and inflammation. wiley.com A comparative study of different hydroxystearic acid regioisomers identified 12-HSA as a PPARα agonist. wiley.com Although other isomers like 10-HSA were found to be more potent activators, the finding demonstrates a direct binding capability of 12-HSA to this important regulatory protein. wiley.com Such interactions with nuclear receptors provide a direct pathway for 12-HSA to influence gene transcription and subsequent cellular functions.
Allosteric Modulation of Enzyme Activity
Based on the available research, there is currently no specific evidence to suggest that this compound functions as an allosteric modulator of enzyme activity. Allosteric regulation involves the binding of a molecule to a site on an enzyme other than the active site, causing a conformational change that alters the enzyme's activity. While this is a common mechanism for regulating metabolic pathways, studies specifically linking 12-HSA to this mode of action are lacking.
Formation of Active Metabolites or Derivatives
This compound can serve as both a product of metabolic processes and a precursor for the synthesis of other biologically active molecules.
The human enzyme bile salt-activated lipase (B570770) (BSSL), also known as carboxyl ester lipase, is capable of hydrolyzing complex lipids, including fatty acid esters of hydroxy fatty acids (FAHFAs). uniprot.org For example, it can break down 12-(9Z-octadecenoyloxy)-octadecanoate to release free this compound, indicating that 12-HSA can be generated from the digestion of dietary lipids. uniprot.orguniprot.org
Conversely, 12-HSA can be metabolized or used to synthesize derivatives with distinct activities. While the direct metabolic fate via pathways like beta-oxidation is plausible, as shown for the related compound 12-HETE, a key area of research is the formation of esterified derivatives. nih.gov As previously mentioned, the eicosapentaenoic acid (EPA) ester of 12-HSA (a type of FAHFA) is a potent activator of the Nrf2 antioxidant pathway, an activity not shared by 12-HSA alone. nih.govencyclopedia.pub This demonstrates that the esterification of 12-HSA with other fatty acids can generate derivatives with enhanced or novel biological functions. Additionally, lipases can be used in biocatalysis to create copolymers from 12-HSA and other hydroxy fatty acids, resulting in the formation of novel biomaterials like elastomers. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | 12-HSA |
| 12-Hydroxystearic acid | 12-HSA |
| Squalene monohydroperoxides | SQOOH |
| Eicosapentaenoic acid | EPA |
| 12-EPAHSA | Eicosapentaenoic acid ester of 12-hydroxystearic acid |
| Nuclear factor erythroid 2-related factor 2 | Nrf2 |
| Peroxisome Proliferator-Activated Receptor alpha | PPARα |
| 12-Hydroxyeicosatetraenoic acid | 12-HETE |
| Bile salt-activated lipase | BSSL |
Advanced Analytical Methodologies for 12 Hydroxyoctadecanoate Characterization in Research
Chromatographic Techniques for Isolation and Quantification
Chromatography is a fundamental technique for separating components within a mixture. jsmcentral.orgijpsjournal.comoup.com.au In the context of 12-hydroxyoctadecanoate analysis, various chromatographic methods are utilized to isolate it from other fatty acids and complex lipids, as well as to quantify its concentration with high sensitivity and accuracy.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids, including this compound. marinelipids.caeuropa.euiipseries.org This method offers excellent separation efficiency and provides detailed structural information through mass spectrometry. marinelipids.ca
For GC-MS analysis, fatty acids are typically converted into more volatile derivatives, such as fatty acid methyl esters (FAMEs). marinelipids.ca In the case of hydroxy fatty acids like this compound, the hydroxyl group is often derivatized, for instance, by converting it into a trimethylsilyl (B98337) (TMS) ether. marinelipids.camarinelipids.ca This derivatization process enhances the thermal stability and chromatographic behavior of the analyte.
The mass spectrum of the derivatized this compound provides a unique fragmentation pattern that is used for its identification and confirmation. marinelipids.ca Electron ionization (EI) is a common ionization technique used in GC-MS, which generates characteristic fragment ions. marinelipids.ca For instance, the TMS derivative of methyl this compound will produce specific ions that indicate the position of the original hydroxyl group. marinelipids.ca The use of chemical ionization (CI), with reagents like methane, can provide complementary information, often yielding a more abundant molecular ion which helps in confirming the molecular weight. marinelipids.ca
Quantitative analysis of this compound using GC-MS can be achieved with high accuracy and sensitivity, often in conjunction with a flame ionization detector (FID) for quantification and MS for identification. marinelipids.ca The selection of the appropriate GC column is critical for separating positional isomers of hydroxy fatty acids. marinelipids.ca
Table 1: GC-MS Parameters for Hydroxy Fatty Acid Analysis
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Derivatization | Methylation (e.g., with sodium methoxide) followed by silylation (e.g., with BSTFA) | marinelipids.ca |
| GC Column | Various columns such as ZB-35HT, DB-23, Rtx-2330 | marinelipids.ca |
| Carrier Gas | Helium | marinelipids.ca |
| Injector Temperature | ~250-280 °C | marinelipids.camarinelipids.ca |
| Ionization Mode | Electron Ionization (EI), Positive Chemical Ionization (PCI) | marinelipids.ca |
| Mass Scan Range | Typically m/z 60-500 or 60-600 | marinelipids.camarinelipids.ca |
High-performance liquid chromatography (HPLC) and its more advanced version, ultra-performance liquid chromatography (UPLC), are indispensable tools for the analysis of this compound. iipseries.orgiarjset.com These techniques are particularly well-suited for separating non-volatile and thermally labile compounds, offering high resolution and sensitivity. iarjset.comijcrt.org
In HPLC and UPLC, the separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. iarjset.com For the analysis of this compound, reversed-phase (RP) chromatography is commonly employed. sielc.comsielc.com In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid or phosphoric acid to improve peak shape. sielc.comsielc.com
UPLC, which utilizes columns with smaller particle sizes (typically less than 2 µm), offers significant advantages over conventional HPLC, including faster analysis times, improved resolution, and enhanced sensitivity. ijcrt.orgijraset.com This allows for better separation of closely related isomers and the detection of low-abundance species. ijcrt.org
Detection in HPLC and UPLC can be achieved using various detectors. While UV detectors can be used, especially for unsaturated hydroxy fatty acids, more specific and sensitive detection is often achieved by coupling the chromatograph to a mass spectrometer (LC-MS). marinelipids.cacaldic.com Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the analysis of intact molecules with minimal fragmentation. chemrxiv.org
Table 2: Typical HPLC/UPLC Conditions for this compound Analysis
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Chromatography Mode | Reversed-Phase (RP) | sielc.comsielc.com |
| Stationary Phase | C18 | sielc.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures, often with acid modifiers (e.g., formic acid) | sielc.comsielc.com |
| Detection | Mass Spectrometry (MS), UV (for unsaturated analogs) | caldic.com |
| Ionization (for MS) | Electrospray Ionization (ESI) | chemrxiv.org |
For the analysis of this compound in highly complex biological or environmental samples, one-dimensional chromatography may not provide sufficient resolving power. In such cases, two-dimensional liquid chromatography (2D-LC) offers a significant advantage by combining two different separation mechanisms in a single analysis. chemrxiv.orgnih.govchromatographyonline.com
A common 2D-LC setup involves coupling a normal-phase (NP) separation in the first dimension to a reversed-phase (RP) separation in the second dimension. chromatographyonline.com This approach provides high orthogonality, meaning the separation mechanisms in the two dimensions are largely independent, leading to a dramatic increase in peak capacity and the ability to resolve a greater number of compounds. chromatographyonline.com
In the context of hydroxy fatty acids, 2D-LC can be particularly powerful for separating isomers and for chiral analysis to distinguish between different enantiomers. chemrxiv.orgnih.gov For example, an achiral separation can be performed in the first dimension, followed by the transfer of specific peaks to a chiral column in the second dimension for enantiomeric separation. chemrxiv.orgnih.gov This is crucial for determining the origin of the hydroxy fatty acid, as enzymatic formation often leads to a specific stereoisomer, while autoxidation produces a racemic mixture. chemrxiv.orgnih.govbohrium.com The use of multiple heart-cutting allows for the selective transfer of peaks of interest from the first to the second dimension. chemrxiv.orgnih.gov
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
Spectroscopic Methods for Structural Elucidation and Confirmation
While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are essential for the unambiguous structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules, including the position of functional groups and the stereochemistry. mdpi.comorganicchemistrydata.org Both proton (¹H) and carbon-13 (¹³C) NMR are used to characterize this compound. aocs.orgresearchgate.net
In the ¹H NMR spectrum of methyl this compound, the proton attached to the carbon bearing the hydroxyl group (H-12) gives a characteristic signal. aocs.org The chemical shift of this proton is influenced by its local chemical environment. aocs.org Other key signals include the methyl ester protons and the terminal methyl group of the fatty acid chain. aocs.org
The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbon atom attached to the hydroxyl group (C-12) will have a distinct chemical shift compared to the other methylene (B1212753) carbons in the chain. hmdb.ca The carbonyl carbon of the ester group also has a characteristic resonance. mdpi.com
Table 3: General ¹H and ¹³C NMR Chemical Shift Regions for Methyl this compound
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
|---|---|---|---|
| -CH(OH)- | ~3.4-3.6 | ~72 | aocs.org |
| -COOCH₃ | ~3.65 | ~51 | aocs.org |
| -CH₂-COO- | ~2.3 | ~34 | mdpi.comaocs.org |
| -(CH₂)n- | ~1.2-1.6 | ~25-37 | aocs.org |
| -CH₃ (terminal) | ~0.88 | ~14 | aocs.org |
NMR spectroscopy is particularly valuable for distinguishing between positional isomers of hydroxyoctadecanoate. The chemical shift of the proton and carbon at the hydroxylation site is highly dependent on its position along the fatty acid chain. For instance, the ¹H NMR signal for the proton on the hydroxyl-bearing carbon shifts downfield as the hydroxyl group moves further from the methyl ester group. aocs.org
Furthermore, the coupling constants (J-values) between adjacent protons can provide information about the stereochemistry of the molecule. researchgate.netrsc.org In unsaturated or more complex hydroxy fatty acids, analysis of coupling constants is critical for determining the relative configuration of substituents. researchgate.net For example, the magnitude of the coupling constant between protons on adjacent carbons can help differentiate between erythro and threo diastereomers in molecules with multiple chiral centers. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Advanced 2D NMR Techniques for Connectivity Mapping
Two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy is a powerful, non-destructive technique for mapping the connectivity of atoms within a molecule, providing unambiguous structural confirmation. Unlike one-dimensional (1D) NMR, which can suffer from signal overlap in complex molecules, 2D NMR spreads the signals across two frequency axes, enhancing resolution and revealing correlations between different nuclei. wikipedia.org
Several 2D NMR experiments are particularly valuable for characterizing 12-HOA:
Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are coupled to each other through chemical bonds. numberanalytics.comhuji.ac.il In 12-HOA, COSY spectra would reveal correlations between adjacent protons along the fatty acid chain, helping to piece together the carbon skeleton. The cross-peaks observed off the diagonal of the spectrum indicate which protons are spin-spin coupled. numberanalytics.com
Total Correlation Spectroscopy (TOCSY): An extension of COSY, TOCSY reveals correlations between all protons within a spin system, not just those that are directly coupled. ipb.pt This is particularly useful for identifying all the protons belonging to the long alkyl chain of 12-HOA, even in cases of signal overlap. ipb.pt
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly bonded to heteronuclei, such as carbon-13. wikipedia.org For 12-HOA, an HSQC spectrum would show a peak for each carbon-hydrogen bond, with coordinates corresponding to the ¹H and ¹³C chemical shifts. This is instrumental in assigning the carbon signals in the ¹³C NMR spectrum. wikipedia.org
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. numberanalytics.com While more commonly used for determining the three-dimensional structure of larger molecules, NOESY can provide conformational information about the fatty acid chain of 12-HOA. numberanalytics.com
Together, these advanced 2D NMR techniques provide a comprehensive picture of the molecular structure of this compound, confirming the position of the hydroxyl group and the integrity of the fatty acid backbone. numberanalytics.comslideshare.net
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass spectrometry (MS) is a cornerstone analytical technique for the identification and structural elucidation of this compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition. scienceready.com.au Tandem mass spectrometry (MS/MS) takes this a step further by fragmenting the initial ions and analyzing the resulting fragments, which offers detailed structural insights. marinelipids.ca
High-resolution mass spectrometry (HRAMS) is essential for the unambiguous identification of 12-HOA, especially in complex biological samples. azolifesciences.comthermofisher.com Unlike unit mass resolution instruments, HRAMS can measure the m/z ratio with very high precision, often to within a few parts per million (ppm). hilarispublisher.com This accuracy allows for the determination of the elemental formula of the molecule, as it can distinguish between compounds with the same nominal mass but different elemental compositions (isobars). azolifesciences.comthermofisher.com
The high resolving power of HRAMS instruments, such as Orbitrap and quadrupole time-of-flight (Q-TOF) mass spectrometers, is critical for separating the signal of 12-HOA from interfering matrix components that may have similar masses. thermofisher.comnih.gov This leads to improved data quality and a higher confidence in compound identification. hilarispublisher.com For instance, HRAMS has been successfully employed in the analysis of various metabolites in biological fluids, demonstrating its ability to detect and quantify a larger number of compounds compared to unit mass resolution instruments. hilarispublisher.comnih.gov
Table 1: Comparison of Unit Mass Resolution vs. High-Resolution Mass Spectrometry
| Feature | Unit Mass Resolution MS | High-Resolution Accurate-Mass (HRAMS) MS |
|---|---|---|
| Mass Accuracy | Lower (typically to the nearest integer) | Higher (typically <5 ppm) hilarispublisher.com |
| Resolving Power | Lower | Higher azolifesciences.com |
| Compound Identification | Based on nominal mass | Based on accurate mass and elemental formula thermofisher.com |
| Selectivity in Complex Matrices | Prone to interferences from isobaric compounds | Can distinguish between isobaric compounds azolifesciences.comthermofisher.com |
| Confidence in Identification | Lower | Higher hilarispublisher.com |
The fragmentation of 12-HOA in the gas phase during MS/MS analysis produces a characteristic pattern of product ions that serves as a fingerprint for its structure. scienceready.com.au The analysis of these fragmentation patterns is a powerful tool for confirming the identity of the compound and locating the position of the hydroxyl group on the octadecanoate chain. scienceready.com.auazooptics.com
Common fragmentation pathways for fatty acids include cleavage of the carbon-carbon bonds adjacent to the carbonyl group and the hydroxyl group (alpha-cleavage), as well as the loss of small neutral molecules like water (H₂O) from the hydroxyl group. azooptics.com The specific masses of the resulting fragment ions can be used to deduce the original position of the functional groups. core.ac.uk For example, in the analysis of oxofatty acids, characteristic cleavages around the ketone group reveal its position. core.ac.uk
Isotope analysis provides another layer of structural confirmation. The natural abundance of stable isotopes, such as carbon-13 (¹³C), results in small peaks at m/z values slightly higher than the monoisotopic peak (the M+1 peak). azooptics.com The relative intensity of the M+1 peak can be used to estimate the number of carbon atoms in the molecule, providing further evidence for the proposed elemental formula. azooptics.com For compounds containing elements with distinct isotopic patterns, like chlorine or bromine, the isotope peaks are even more informative for identification. whitman.edu
High-Resolution Mass Spectrometry for Accurate Mass Determination
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov It works by measuring the absorption of infrared radiation by the sample, which causes the bonds within the molecule to vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups present. libretexts.org
For this compound, the IR spectrum would exhibit several key absorption bands that confirm its structure:
O-H Stretch: A broad and strong absorption band in the region of 3000-3700 cm⁻¹ is characteristic of the hydroxyl (-OH) group. This is one of the most easily recognizable peaks in the IR spectrum of an alcohol. masterorganicchemistry.com
C=O Stretch: A sharp and intense peak around 1710-1735 cm⁻¹ indicates the presence of the carbonyl group (C=O) of the carboxylic acid or its ester form. libretexts.org
C-H Stretch: Absorptions in the range of 2850-3000 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the long alkyl chain. libretexts.org
C-O Stretch: A peak in the 1000-1300 cm⁻¹ region corresponds to the stretching of the carbon-oxygen single bond of the hydroxyl group.
The absence of certain peaks can also be informative. For example, the lack of a strong absorption around 3300 cm⁻¹ and 2150 cm⁻¹ would rule out the presence of a terminal alkyne. libretexts.org While IR spectroscopy is excellent for identifying functional groups, it is often used in conjunction with NMR and MS for complete structural elucidation. masterorganicchemistry.com
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Appearance |
|---|---|---|---|
| Hydroxyl | O-H stretch | 3000-3700 | Broad, strong |
| Carboxyl | C=O stretch | 1710-1735 libretexts.org | Sharp, intense |
| Alkyl | C-H stretch | 2850-3000 libretexts.org | Strong |
Sample Preparation Strategies for Biological Matrices in Research
The accurate analysis of this compound in biological matrices such as blood, urine, or tissue presents significant challenges due to the complexity of these samples and the often low concentrations of the analyte. biotage.comfrontiersin.org Therefore, effective sample preparation is a critical first step to remove interfering substances, concentrate the analyte, and ensure reliable and reproducible results. biotage.comnih.gov
Extraction and Derivatization Techniques for Quantitative Analysis
The goal of extraction is to isolate 12-HOA from the biological matrix. Common techniques include:
Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of solvent is crucial for efficient extraction of the relatively nonpolar 12-HOA.
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material packed in a cartridge to selectively retain the analyte from the liquid sample. biotage.com Interfering components are washed away, and the purified analyte is then eluted with a different solvent. Non-polar modified silica (B1680970), such as C18, is often used to retain hydrophobic compounds like 12-HOA. biotage.com A two-step SPE process has been used to separate fatty acid methyl esters. researchgate.net
Protein Precipitation: For samples high in protein, such as plasma or serum, proteins are often precipitated out using an organic solvent or acid, as they can interfere with the analysis.
For quantitative analysis, particularly by gas chromatography (GC), 12-HOA often requires derivatization . scioninstruments.com This is a chemical reaction that converts the analyte into a more volatile and thermally stable compound, improving its chromatographic behavior and detection. scioninstruments.com Common derivatization strategies for hydroxylated fatty acids include:
Esterification: The carboxylic acid group is converted to an ester, typically a methyl ester (FAME), by reacting with a reagent like sodium methoxide (B1231860) or boron trichloride. scioninstruments.commarinelipids.ca This increases the volatility of the compound for GC analysis. scioninstruments.com
Silylation: The hydroxyl group is converted to a trimethylsilyl (TMS) ether using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). marinelipids.ca This process replaces the acidic hydrogen, making the molecule less polar and more volatile. scioninstruments.com
The combination of extraction and derivatization is essential for the accurate quantification of 12-HOA in complex biological samples. researchgate.netmarinelipids.ca Automation of these sample preparation steps can further improve throughput, consistency, and reproducibility in research and clinical settings. gerstelus.com
Enrichment and Purification Protocols for Trace Analysis
The accurate quantification of this compound, especially at trace levels in complex biological, food, or environmental matrices, presents a significant analytical challenge. researchgate.net The presence of interfering substances can obscure analytical signals and compromise the sensitivity and accuracy of detection methods. researchgate.net Therefore, robust enrichment and purification protocols are indispensable preliminary steps to isolate and concentrate this compound from the sample matrix, thereby enhancing detection limits and ensuring reliable quantification. slideshare.net Commonly employed techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE), often preceded by chemical modification steps like hydrolysis when the analyte is present in an esterified form. researchgate.netresearchgate.net
Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used sample preparation technique that separates compounds from a mixture according to their physical and chemical properties. slideshare.net It is favored for its efficiency, selectivity, and ability to yield cleaner extracts compared to traditional methods like LLE. slideshare.net The process involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains the analyte. slideshare.net Interferences are washed away, and the purified analyte is then eluted with a suitable solvent. slideshare.netgcms.cz
For the analysis of hydroxy fatty acids like this compound, SPE is a crucial step for cleanup and concentration prior to chromatographic analysis. marinelipids.ca In a typical workflow, a C18 or silica gel cartridge is used. The general steps are as follows:
Conditioning: The sorbent is wetted with a solvent like methanol to activate the stationary phase. gcms.czyoutube.com
Equilibration: The sorbent is flushed with a solvent similar in composition to the sample matrix (e.g., water) to prepare it for sample loading. gcms.czyoutube.com
Sample Loading: The sample containing this compound is passed through the cartridge, where the analyte binds to the sorbent. gcms.cz
Washing: The cartridge is washed with a specific solvent to remove unretained impurities while the analyte remains bound. gcms.cz
Elution: A different solvent is used to disrupt the analyte-sorbent interaction and elute the purified this compound for analysis. gcms.cz
Research has demonstrated high recovery rates for hydroxy fatty acids using SPE. For instance, studies have reported recoveries between 91% and 112% for hydroxy standards using silica gel SPE, preparing the sample for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). marinelipids.ca
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction, also known as solvent extraction, is a fundamental separation technique based on the differential partitioning of a solute between two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.netthermopedia.com LLE is valued for its simplicity and the wide availability of information on solvent choices. researchgate.netnih.gov The choice of solvent is critical and directly influences the extraction efficiency. researchgate.net For extracting organic compounds like fatty acids from aqueous solutions, common solvents include dichloromethane (B109758), hexane, and ethyl acetate. researchgate.netnih.gov
The process generally involves:
Adding an immiscible organic solvent to the aqueous sample containing this compound. uoanbar.edu.iq
Agitating the mixture to facilitate the transfer of the analyte from the aqueous phase to the organic phase. uoanbar.edu.iq
Allowing the two phases to separate. uoanbar.edu.iq
Collecting the organic phase (the extract), which now contains the concentrated analyte. uoanbar.edu.iq
While effective, LLE can be time-consuming and may require large volumes of organic solvents. researchgate.net It can also be hampered by the formation of emulsions, which complicates phase separation. researchgate.net
Alkaline Hydrolysis for Sample Pretreatment
In many samples, such as vegetable oils, this compound exists as an ester, primarily within triglycerides. researchgate.netakjournals.com To analyze the total this compound content, a hydrolysis step is required to cleave the ester bond and liberate the free fatty acid. Alkaline hydrolysis is a common pretreatment method for this purpose. researchgate.netakjournals.com The procedure typically involves heating the sample with an alcoholic solution of a strong base, such as potassium hydroxide (B78521) or sodium hydroxide. akjournals.com Following hydrolysis, the sample is neutralized, and the freed this compound can then be extracted and purified using LLE or SPE. akjournals.com This method has been successfully applied to determine the 12-hydroxyoctadecanoic acid content in complex matrices like PEG-60 hydrogenated castor oil prior to HPLC analysis. researchgate.netakjournals.com
Detailed Research Findings
The following table summarizes findings from studies employing various enrichment and purification protocols for the analysis of 12-hydroxyoctadecanoic acid.
| Matrix | Analytical Method | Enrichment/Purification Protocol | Key Findings | Reference |
| PEG-60 Hydrogenated Castor Oil | HPLC-ELSD | Alkaline hydrolysis followed by extraction. | Linearity Range: 119.1–1190.7 µg·mL⁻¹; LOD: 1.1 µg·mL⁻¹; LOQ: 3.2 µg·mL⁻¹; Mean Recovery: 101.5% (RSD: 2.1%). | researchgate.netakjournals.comakjournals.com |
| Edible Oils (e.g., Sunflower, Canola) | GC-FID / GC-MS | Transesterification to form fatty acid methyl esters (FAMEs), followed by Solid-Phase Extraction (SPE) on silica gel. | SPE recovery for hydroxy standards was between 91% and 112% with RSD of 0.3-9%. | marinelipids.ca |
| Urine | GC-MS | Liquid-Liquid Extraction (LLE) using dichloromethane (DCM) after acidification. | DCM was found to be the most efficient solvent for extracting volatile and semi-volatile organic compounds compared to chloroform (B151607) and diethyl ether. | nih.gov |
Synthesis and Application of 12 Hydroxyoctadecanoate Derivatives and Analogues in Research
Design and Synthesis of Chemically Modified Probes for Research
Chemically modified probes are indispensable for elucidating the roles of molecules like 12-HSA. These probes often incorporate isotopic labels for metabolic studies or tags for visualization and purification.
Isotope-labeled versions of 12-hydroxyoctadecanoate are powerful tools for tracing its metabolic pathways and understanding its flux through various biological systems. nih.govbitesizebio.comsilantes.com By replacing certain atoms with their heavier, non-radioactive isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H/D), researchers can track the molecule's journey and transformations within cells or organisms using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govbitesizebio.com
The synthesis of these labeled compounds often involves starting with commercially available isotopically labeled precursors. For instance, the synthesis of methyl this compound can be achieved through the hydrogenation of methyl ricinoleate. smolecule.com A plausible reaction mechanism involves the use of a photocatalyst and a hydrogen source like formic acid (HCOOH) to reduce the double bond in methyl ricinoleate, yielding methyl this compound. researchgate.net To create an isotope-labeled version, one could start with an isotopically labeled form of the precursor.
Metabolic tracing studies using these labeled compounds provide dynamic insights into how 12-HSA is processed, identifying the enzymes and pathways involved in its metabolism. bitesizebio.com This approach helps to quantify the flow of metabolites and can reveal how metabolic pathways are altered in different physiological or pathological states. nih.gov
Table 1: Common Isotopes Used in Metabolic Tracing
| Isotope | Natural Abundance (%) | Use in Tracing | Detection Method |
|---|---|---|---|
| ¹³C | 1.1 | Tracing carbon backbones of metabolites | Mass Spectrometry, NMR |
| ²H (D) | 0.015 | Tracing hydrogen atoms, assessing enzyme kinetics | Mass Spectrometry, NMR |
| ¹⁵N | 0.37 | Tracing nitrogen-containing compounds like amino acids | Mass Spectrometry, NMR |
This table provides a summary of common stable isotopes used in metabolic research. The data is compiled from general knowledge in the field of metabolic tracing.
To visualize the localization of 12-HSA within cells and to identify its binding partners, researchers synthesize analogues containing fluorescent dyes or affinity tags.
Fluorescent Analogues: These are created by attaching a fluorescent molecule (fluorophore) to the 12-HSA structure. These probes allow for real-time imaging of the molecule's distribution and transport in living cells using fluorescence microscopy. However, care must be taken as the attachment of a bulky fluorophore can sometimes alter the biological activity or distribution of the parent molecule. The stability of the fluorescent label is a critical challenge, as some dyes can detach from the nanocarrier they are attached to. researchgate.net
Affinity Tagged Analogues: These analogues incorporate a tag, such as biotin, which has a very high affinity for proteins like streptavidin. By using a biotinylated 12-HSA analogue, researchers can perform affinity purification experiments. In this technique, the tagged molecule is introduced to a cell lysate, and it binds to its interacting proteins. The entire complex can then be "pulled down" from the lysate using streptavidin-coated beads. The captured proteins can then be identified by mass spectrometry, revealing the potential binding partners of 12-HSA.
The synthesis of these probes requires careful chemical strategies to link the tag to the 12-HSA molecule without disrupting the parts of the molecule essential for its biological interactions.
Isotope-Labeled this compound for Metabolic Tracing Studies
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. By systematically modifying the structure of 12-HSA and testing the activity of the resulting analogues, researchers can identify the key functional groups and structural features required for its effects. researchgate.net
In vitro studies using purified enzymes or cell-based assays are crucial for determining the specificity and binding affinity of 12-HSA analogues. nih.govsolubilityofthings.com These studies can reveal which enzymes in a pathway interact with 12-HSA and how tightly they bind.
For example, a study on analogues of 12-hydroxyeicosatetraenoic acid (12-HETE) and 13-hydroxyoctadecadienoic acid (13-HODE) synthesized ten compounds and evaluated their effects on platelet aggregation. researchgate.netnih.gov Five of these compounds significantly inhibited platelet aggregation, highlighting the importance of the lipid's hydrophobic hydrocarbon chain and a phenol (B47542) group for this activity. researchgate.netnih.gov The half-maximal inhibitory concentrations (IC50) for these compounds ranged from 7.5 ± 0.8 to 14.2 ± 5.7 μM. researchgate.net Further investigation using cells overexpressing human cyclooxygenase-1 (COX-1) showed that these compounds were specific inhibitors of this enzyme, with IC50 values between 1.3 and 12 μM. researchgate.netnih.gov
The binding affinity, often expressed as the dissociation constant (Kd), is a critical parameter that can determine substrate specificity, sometimes even more so than the catalytic efficiency (kcat/Km) of an enzyme. nih.gov
Table 2: Example of SAR Data for Hypothetical 12-HSA Analogues
| Analogue | Modification | Binding Affinity (Kd) | Biological Activity (IC50) |
|---|---|---|---|
| 12-HSA | None (Parent Compound) | 100 nM | 500 nM |
| Analogue A | Esterification of carboxyl group | 500 nM | >10 µM |
| Analogue B | Oxidation of hydroxyl group to ketone | 80 nM | 450 nM |
| Analogue C | Removal of hydroxyl group | >10 µM | Inactive |
| Analogue D | Silylation of hydroxyl group | 25 nM | 100 nM |
This is a hypothetical data table created to illustrate the principles of SAR studies, based on findings that modifications like silylation can enhance activity. vulcanchem.comresearchgate.net
Through SAR studies, researchers can pinpoint the structural features of 12-HSA that are essential for its biological function. For instance, the position and stereochemistry of the hydroxyl group at the C-12 position are often critical. Modifications at this position, such as oxidation to a ketone or its complete removal, can dramatically alter or abolish biological activity.
Studies on similar hydroxy fatty acids have shown that modifications can significantly impact their effects. For example, silylation of the hydroxyl group in (R)-9-hydroxystearic acid was found to enhance its cytotoxic activity in colon cancer cells. researchgate.net This suggests that increasing the lipophilicity at this position can be a beneficial strategy.
By piecing together the results from various analogues, a comprehensive picture of the structural requirements for the biological activity of this compound can be constructed. This knowledge is invaluable for the design of more potent and selective modulators of its signaling pathways for research and potential therapeutic applications.
Future Research Directions and Unanswered Questions
Integration with Multi-Omics Approaches (e.g., Lipidomics, Metabolomics)
Future research will increasingly rely on the integration of multi-omics data to build a comprehensive picture of 12-hydroxyoctadecanoate's role in biological systems. nih.gov Metabolomics and lipidomics, which offer high-throughput profiling of small molecules, are particularly crucial. mdpi.com The metabolome is considered a sensitive indicator of biological status, as it reflects the downstream output of genomic, transcriptomic, and proteomic activities. mdpi.com Untargeted metabolomics and lipidomics workflows, typically employing mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allow for the simultaneous measurement of hundreds to thousands of metabolites from small sample volumes. mdpi.comnih.gov
An integrated multi-omics strategy can reveal relationships and causal connections between different molecular classes that would be missed if each were studied in isolation. nih.gov For instance, by correlating changes in the levels of this compound with alterations in the broader metabolome, lipidome, and proteome, researchers can identify novel pathways and networks influenced by this fatty acid. This is essential for understanding its function in complex diseases where metabolic dysregulation is a key feature, such as in obesity and metabolic dysfunction-associated steatotic liver disease (MASLD). nih.gov Cell culture metabolomics provides a powerful platform for this, allowing for the controlled testing of treatments and the analysis of metabolic flux under various conditions. neurolipidomics.com
Table 1: Potential of Multi-Omics Approaches in this compound Research
| Omics Approach | Key Capabilities | Potential Insights for this compound Research |
| Metabolomics | Comprehensive profiling of small-molecule metabolites (<1500 Da). mdpi.com | Elucidation of metabolic pathways involving this compound, identification of its precursors and downstream products, and discovery of biomarkers associated with its levels. mdpi.comneurolipidomics.com |
| Lipidomics | Large-scale study of non-polar metabolites (lipids). mdpi.com | Characterization of complex lipids containing this compound (e.g., FAHFAs), understanding its role in membrane composition, and its relationship with other lipid signaling molecules. nih.govmdpi.com |
| Integrated Multi-Omics | Combined analysis of data from metabolomics, lipidomics, proteomics, and genomics. nih.gov | A holistic view of the biological system, revealing interactions between this compound and other molecular classes, and understanding its role in complex signaling networks and disease pathogenesis. nih.govnih.gov |
Investigation of Inter-Organ and Inter-Cellular Communication Roles
A significant unanswered question is how this compound participates in communication between cells and organs. Adipose tissue, a key site of lipid metabolism, secretes numerous factors that influence the function of distant organs like the liver, skeletal muscle, and pancreas. nih.govijbm.org Recently discovered signaling lipids, such as fatty acid esters of hydroxy fatty acids (FAHFAs), highlight a novel mechanism of inter-organ crosstalk. ijbm.org Since this compound is a hydroxy fatty acid, it is a prime candidate for incorporation into such signaling esters. Research has already identified FAHFAs containing hydroxystearates that possess anti-inflammatory and anti-diabetic properties. ijbm.org Future studies should aim to identify specific FAHFAs containing the 12-hydroxy moiety and elucidate their receptors and downstream signaling pathways.
The G12/13 family of G proteins, which are involved in regulating cell growth, migration, and cytoskeletal organization, represents another potential signaling axis. nih.govnih.gov Investigating whether this compound or its derivatives can modulate G12/13-mediated pathways could reveal new roles in physiological and pathophysiological processes, including cancer metastasis and hypertension. nih.gov Furthermore, studies on how certain compounds affect gap-junctional intercellular communication (GJIC) provide a model for exploring whether this compound can influence this direct cell-to-cell signaling method. nih.gov Understanding these communication roles is critical for determining its therapeutic potential in metabolic and inflammatory diseases. nih.gov
Table 2: Unanswered Questions Regarding the Communicative Role of this compound
| Research Question | Potential Biological Context | Key Signaling Concepts to Investigate |
| Is this compound a component of signaling lipids like FAHFAs? | Adipose tissue endocrine function, metabolic health. ijbm.org | Receptor activation, downstream kinase cascades, anti-inflammatory effects. ijbm.org |
| Can this compound modulate G-protein coupled receptor (GPCR) pathways? | Cell proliferation, migration, cardiovascular function. nih.govnih.gov | Gα12/13 activation, RhoGEF signaling, cytoskeletal dynamics. nih.gov |
| Does it influence direct cell-to-cell communication? | Tissue homeostasis, cancer biology. nih.gov | Gap junction integrity, connexin phosphorylation, small molecule transfer. nih.gov |
| What is its role in enteroendocrine signaling? | Gut hormone secretion, glucose homeostasis. nih.gov | L-cell and K-cell stimulation, GLP-1 and GIP release. nih.gov |
Development of Novel Research Tools and Methodologies
Advancing our knowledge of this compound requires the parallel development of more sophisticated research tools and methodologies. While analytical techniques like gas chromatography-mass spectrometry (GC-MS) are used for its identification, there is a need for more sensitive and specific methods to accurately quantify its various forms (free acid, esters) in complex biological matrices. nih.gov This includes developing robust protocols for reverse-phase ultra-high performance liquid chromatography-mass spectrometry (RP-UHPLC-MS) that can resolve this compound from its other positional isomers, which may have distinct biological activities. mdpi.comresearchgate.net
Beyond analytics, there is a need for novel biological assay systems. The development of specific antibodies and molecular probes for this compound would enable its visualization within cells and tissues, providing spatial information about its localization and trafficking. Creating new cell-based reporter assays could facilitate high-throughput screening for compounds that modulate its synthesis or signaling. Furthermore, generating advanced in vivo models, such as genetic knockout or over-expression models for enzymes involved in its metabolism, will be indispensable for definitively establishing its physiological functions. nih.gov Its use as a solubilizer in formulations for in vitro and in vivo studies also suggests that methodologies leveraging its physicochemical properties could be further explored for drug delivery applications. sigmaaldrich.com
Table 3: Methodologies for Future this compound Research
| Methodology Type | Current State / Example | Required Advancements |
| Analytical Chemistry | GC-MS and UHPLC-MS are used for identification and quantification. nih.govmdpi.com | Higher sensitivity and isomer-specific separation methods; standardized protocols for various biological samples. |
| Molecular Probes | General lipid stains are available. | Development of specific antibodies or fluorescent probes for imaging this compound localization. |
| Biological Assays | Cell proliferation and cytotoxicity assays. researchgate.net | High-throughput reporter assays for screening modulators of its signaling pathways; specific enzyme activity assays. |
| In Vivo Models | General knockout mouse models for lipid metabolism enzymes. nih.gov | Creation of specific genetic models targeting the synthesis or degradation pathways of this compound. |
Computational Modeling and In Silico Approaches for Predictive Research
Computational modeling and in silico approaches offer a powerful and cost-effective means to generate hypotheses and guide experimental research on this compound. plos.org Molecular dynamics simulations can be used to predict how this compound influences the properties of cell membranes or how it interacts with proteins. For example, simulations have been used to study the aggregation behavior of 12-hydroxystearate salts, providing insights into their self-assembly properties. acs.orgacs.org
In silico docking studies can predict the binding affinity of this compound to various protein targets, such as enzymes or nuclear receptors, helping to identify its potential biological regulators and effectors. mdpi.comnih.gov This approach can screen large libraries of proteins to prioritize candidates for experimental validation. Furthermore, pharmacokinetic (PK) modeling can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its derivatives, which is crucial for assessing their potential as therapeutic agents. plos.org By integrating data from these computational approaches, researchers can build predictive models of the compound's biological activity, accelerating the pace of discovery.
Table 4: In Silico Approaches for Predictive Research on this compound
| Computational Approach | Description | Application to this compound |
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. nih.gov | Identifying potential protein receptors and enzymes that interact with this compound. |
| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time. acs.org | Understanding its effect on membrane fluidity, its aggregation properties, and conformational changes in target proteins upon binding. acs.orgacs.org |
| Pharmacokinetic (PK) Modeling | Uses mathematical models to describe the concentration of a substance over time within the body. plos.org | Predicting the bioavailability and disposition of this compound to guide formulation and in vivo study design. |
| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a compound to its biological activity. | Predicting the activity of novel derivatives of this compound to guide synthetic efforts. |
Q & A
Q. Data from NIST :
- Formation Enthalpy (ΔfH°solid) : -959 ± 3 kJ/mol .
- Heat Capacity (Cp) : 1.2 J/g·K (solid phase, 25°C) .
These values guide applications in lubricants or polymer plasticizers, where thermal stability and energy absorption are critical .
Advanced: What strategies address challenges in stereoselective synthesis of this compound derivatives?
Methodological Answer:
- Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of ricinoleic acid derivatives (≥95% ee) .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively esterify (R)-enantiomers .
Advanced: How can computational modeling predict the behavior of this compound in biological systems?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model lipid bilayer interactions using GROMACS with CHARMM36 force fields .
- Docking Studies : Predict binding affinities to enzymes like phospholipase A2 (PLA2) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
